![molecular formula C14H22N2O2 B1379394 tert-Butyl (3-(3-aminopropyl)phenyl)carbamate CAS No. 1566000-13-2](/img/structure/B1379394.png)
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate
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Overview
Description
“tert-Butyl (3-(3-aminopropyl)phenyl)carbamate” is a chemical compound with the CAS Number: 1566000-13-2 . It has a molecular weight of 250.34 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound tert-butyl(2-aminophenyl)carbamate underwent amidation coupling with different carboxylic acids, and a combination of 1-(3-dimethyl amino propyl)-3-ethylcarbodiimide.HCl (EDCI) as the carboxylate activator and hydroxyl benzotriazole (HOBt) at room temperature in the presence of DIPEA as a base to obtain the corresponding tert .Molecular Structure Analysis
The InChI code for the compound is1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17)
. This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Chemical Reactions
Asymmetric Mannich Reaction : tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been utilized in asymmetric Mannich reactions, a process significant in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Preparation of Antiarrhythmic and Hypotensive Compounds : Phenyl N-substituted carbamates, including tert-butyl derivatives, have been prepared and evaluated for their potential antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Enantioselective Synthesis of β-Alanine Derivatives : This carbamate has been involved in the enantioselective synthesis of β-alanine derivatives, useful as analogues of aromatic amino acids (Arvanitis et al., 1998).
Metalation and Alkylation Studies : Studies on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes have shown their capability to undergo metalation and reaction with various electrophiles, offering insights into alpha-functionalized amino silanes (Sieburth, Somers, & O'hare, 1996).
Deprotection and Acylation Reactions
Deprotection with Aqueous Phosphoric Acid : This carbamate has been used in research focusing on the deprotection of tert-butyl carbamates using environmentally benign reagents like aqueous phosphoric acid, showcasing its applications in mild and selective reaction conditions (Li et al., 2006).
Synthesis of Protected Polyamides : Research on the synthesis of penta-N-protected polyamides using tert-butyl carbamate derivatives demonstrates the compound's utility in the selective deprotection and acylation of complex organic molecules (Pak & Hesse, 1998).
Advanced Organic Synthesis
Catalyzed Synthesis of Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl phenylcarbamate derivatives has been explored for synthesizing optically pure enantiomers, leading to chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Photoredox-Catalyzed Amination : A photoredox-catalyzed amination of hydroxyarylenaminones using tert-butyl carbamate as an amidyl-radical precursor has been reported, opening new pathways for synthesizing 3-aminochromones (Wang et al., 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with the compound are H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYXSCZVMQHFQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-(3-aminopropyl)phenyl)carbamate |
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